molecular formula C5H4NNaO3S B13119619 Sodium 2-hydroxypyridine-3-sulfinate

Sodium 2-hydroxypyridine-3-sulfinate

Cat. No.: B13119619
M. Wt: 181.15 g/mol
InChI Key: ZPAVNPPOOCXQEZ-UHFFFAOYSA-M
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Description

Sodium 2-hydroxypyridine-3-sulfinate is an organosulfur compound that has garnered significant interest in the field of synthetic chemistry. This compound is known for its versatility and reactivity, making it a valuable building block for various chemical syntheses. It is a white, crystalline solid that is soluble in water and commonly used in the preparation of other sulfur-containing compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of sodium 2-hydroxypyridine-3-sulfinate typically involves the reaction of 2-hydroxypyridine with sodium sulfinate. One efficient method is the copper-assisted conversion of hydroxypyridines and sodium sulfinates into their corresponding pyridinyl sulfonate esters. This method uses CuBr2 as a medium and does not require any base or ligand .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of readily available and inexpensive reagents like CuBr2 makes the process cost-effective and scalable. The reaction conditions are optimized to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Sodium 2-hydroxypyridine-3-sulfinate undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonates.

    Reduction: It can be reduced to form sulfides.

    Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride are often used.

    Substitution: Conditions typically involve the use of bases like sodium hydroxide and solvents such as ethanol or water.

Major Products:

Scientific Research Applications

Sodium 2-hydroxypyridine-3-sulfinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium 2-hydroxypyridine-3-sulfinate involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. It can form various bonds, including C–S, N–S, and S–S bonds, making it a versatile reagent in organic synthesis. The molecular targets and pathways involved include sulfonylation and sulfenylation reactions, which are crucial in the formation of sulfonate esters and other sulfur-containing compounds .

Comparison with Similar Compounds

  • Sodium benzenesulfinate
  • Sodium toluenesulfinate
  • Sodium methanesulfinate

Comparison: Sodium 2-hydroxypyridine-3-sulfinate is unique due to its pyridine ring, which imparts distinct reactivity and properties compared to other sulfinates. While sodium benzenesulfinate and sodium toluenesulfinate are commonly used in similar reactions, the presence of the hydroxypyridine moiety in this compound allows for additional interactions and applications, particularly in the synthesis of heterocyclic compounds .

Properties

Molecular Formula

C5H4NNaO3S

Molecular Weight

181.15 g/mol

IUPAC Name

sodium;2-oxo-1H-pyridine-3-sulfinate

InChI

InChI=1S/C5H5NO3S.Na/c7-5-4(10(8)9)2-1-3-6-5;/h1-3H,(H,6,7)(H,8,9);/q;+1/p-1

InChI Key

ZPAVNPPOOCXQEZ-UHFFFAOYSA-M

Canonical SMILES

C1=CNC(=O)C(=C1)S(=O)[O-].[Na+]

Origin of Product

United States

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